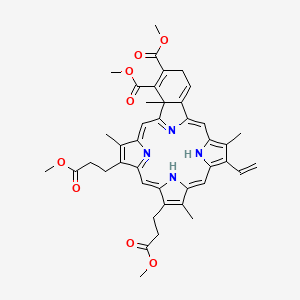

benzoporphyrin derivative Ring A-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

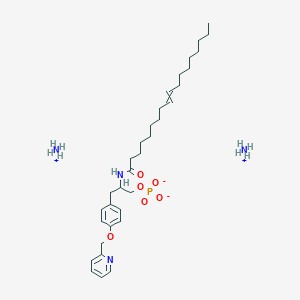

VWN38241, also known as BPD-A-1,4-diene , and benzoporphyrin derivative Ring A -1,4-diene, is an important precursor for making PDT drug verteporfin. Verteporfin (trade name Visudyne), a benzoporphyrin derivative, is a medication used as a photosensitizer for photodynamic therapy to eliminate the abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration. VWN38241 has CAS#94238-24-1 and inchi key VTMVQLSZTQAYOV-WKGWVRGVSA-N. For the convenience of scientific communication, tt is named as VWN38241 according to Hodoodo Chemical Nomenclature.

Applications De Recherche Scientifique

Photodynamic Therapy and Drug Formulation

Benzoporphyrin derivative Ring A-1, known as BPD-MA or Verteporfin, is primarily recognized for its application in photodynamic therapy (PDT). Studies have highlighted its effectiveness in various clinical scenarios:

Enhanced Drug Delivery through Formulations :

- BPD-MA is formulated with non-ionic surfactant polymers like Pluronics to avoid aggregation issues observed with B-ring isomers. This formulation enhances drug delivery efficiency, especially in PDT applications (Hioka et al., 2002).

Effect on Vascular Smooth Muscle Cells :

- The impact of BPD-MA on smooth muscle cells was explored, revealing a modest decrease in cell viability at certain concentrations, indicating potential applications in treatments involving vascular smooth muscle cells, although its inhibitory effects on intimal hyperplasia were not significant (Turnbull et al., 2000).

Tumor Treatment and Blood Flow Dynamics :

- BPD-MA, when applied in PDT, induces tumor cell damage and microvascular injury, which is crucial for its antitumor effects. Various studies have demonstrated its efficacy in tumor treatment, with modifications in drug-light interval significantly impacting its antitumor effects and associated blood flow dynamics (Osaki et al., 2007).

Fluorescence Detection and Photodynamic Therapy :

- The ability of BPD-MA to be selectively absorbed by certain cells has been studied, making it a potential candidate for photodynamic therapy in cases like cervical intraepithelial neoplasia, where selective drug absorption is crucial for treatment effectiveness (Keefe et al., 2001).

Pharmacokinetic Studies in Animal Models :

- Pharmacokinetic studies of BPD-MA in animal models provide insights into its distribution, clearance, and half-life, essential for optimizing PDT protocols in clinical settings (Osaki et al., 2006).

Photoproducts and Spectroscopic Studies :

- Understanding the photoproducts and photofragmentation channels of BPD-MA helps in optimizing its use in photodynamic therapy, ensuring effective treatment outcomes (Furlan et al., 2020).

Propriétés

Numéro CAS |

94238-24-1 |

|---|---|

Nom du produit |

benzoporphyrin derivative Ring A-1 |

Formule moléculaire |

C42H44N4O8 |

Poids moléculaire |

732.83 |

Nom IUPAC |

23H,25H-Benzo[b]porphine-9,13-dipropanoic acid,18-ethenyl-2,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19- tetramethyl-, dimethyl ester |

InChI |

InChI=1S/C42H44N4O8/c1-10-24-21(2)30-18-35-28-14-11-27(40(49)53-8)39(41(50)54-9)42(28,5)36(46-35)20-31-23(4)26(13-16-38(48)52-7)34(45-31)19-33-25(12-15-37(47)51-6)22(3)29(44-33)17-32(24)43-30/h10,14,17-20,43,45H,1,11-13,15-16H2,2-9H3/b29-17-,30-18-,31-20-,32-17-,33-19-,34-19-,35-18-,36-20- |

Clé InChI |

VTMVQLSZTQAYOV-WKGWVRGVSA-N |

SMILES |

COC(CCC1=C(C(/C=C2C(C=C)=C(/C(N/2)=C/C3=N/C(C4(C(C(OC)=O)=C(CC=C43)C(OC)=O)C)=C\C5=C6C)C)=N/C1=C\C(N5)=C6CCC(OC)=O)C)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

benzoporphyrin derivative Ring A -1,4-diene; BPD-A-1,4-diene; VWN38241; VWN-38241; VWN 38241; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)